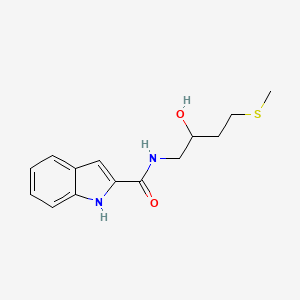
N-(2-Hydroxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Hydroxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and biologically active molecules . The “2-Hydroxy-4-methylsulfanylbutyl” part indicates the presence of a hydroxyl (-OH) and a methylthio (-SCH3) group on a butyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxamide group attached at the 2-position of the indole, and a 2-hydroxy-4-methylsulfanylbutyl group attached via the nitrogen of the carboxamide .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring is susceptible to electrophilic aromatic substitution, while the carboxamide group can participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxyl, methylthio, and carboxamide groups) would influence its properties .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-19-7-6-11(17)9-15-14(18)13-8-10-4-2-3-5-12(10)16-13/h2-5,8,11,16-17H,6-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNIVFBIZVXWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC2=CC=CC=C2N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

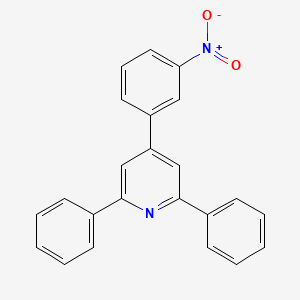
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
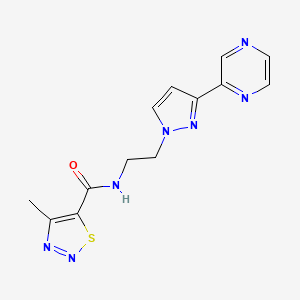
![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)
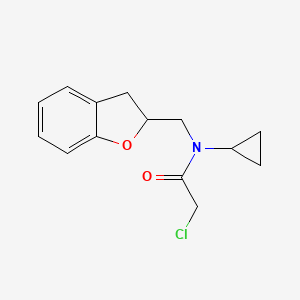
![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)
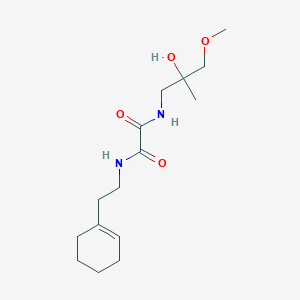
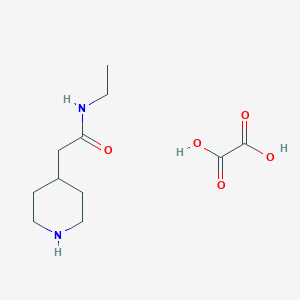
![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)
![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)
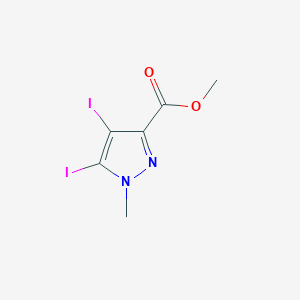
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2894536.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)